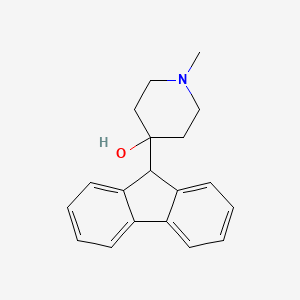
4-(9H-fluoren-9-yl)-1-methylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(9H-fluoren-9-yl)-1-methylpiperidin-4-ol is a chemical compound that features a fluorene moiety attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-fluoren-9-yl)-1-methylpiperidin-4-ol typically involves the reaction of fluorene derivatives with piperidine derivatives under specific conditions. One common method involves the use of Friedel-Crafts alkylation, where fluorene is reacted with piperidine in the presence of a catalyst such as trifluoromethanesulfonic acid (TfOH) in nitromethane at elevated temperatures . This method yields high purity products with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(9H-fluoren-9-yl)-1-methylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens or other nucleophiles in the presence of a suitable solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted fluorene-piperidine derivatives.
Scientific Research Applications
4-(9H-fluoren-9-yl)-1-methylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or ligand in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of 4-(9H-fluoren-9-yl)-1-methylpiperidin-4-ol involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes such as falcipain 2, a hemoglobin-degrading cysteine protease in Plasmodium falciparum . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
4-(9H-fluoren-9-yl)piperazin-1-yl methanone: Another fluorene derivative with a piperazine ring, known for its inhibitory activity against falcipain 2.
2,7-dichloro-9H-fluorene-based thiazolidinone: A fluorene derivative with thiazolidinone moiety, showing anticancer and antimicrobial properties.
Uniqueness
4-(9H-fluoren-9-yl)-1-methylpiperidin-4-ol is unique due to its specific structural configuration, which combines the properties of both fluorene and piperidine. This unique structure allows it to interact with a variety of molecular targets and exhibit diverse biological activities.
Properties
CAS No. |
94310-68-6 |
|---|---|
Molecular Formula |
C19H21NO |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
4-(9H-fluoren-9-yl)-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C19H21NO/c1-20-12-10-19(21,11-13-20)18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18,21H,10-13H2,1H3 |
InChI Key |
AAOUGRBTFVUWLP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(C2C3=CC=CC=C3C4=CC=CC=C24)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















